molecular formula C12H23NO2 B14670121 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- CAS No. 38372-64-4

4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-

Cat. No.: B14670121
CAS No.: 38372-64-4
M. Wt: 213.32 g/mol
InChI Key: XFGQLYPOBBAJQH-UHFFFAOYSA-N
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Description

4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: is an organic compound characterized by the presence of a hexyne backbone with hydroxyl groups at the second and third positions, and a diethylamino group at the sixth position. The compound also features two methyl groups at the second and third positions. This unique structure imparts specific chemical and physical properties, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- typically involves multiple steps:

    Alkyne Formation: The initial step involves the formation of the hexyne backbone. This can be achieved through the coupling of appropriate alkyl halides using a palladium-catalyzed Sonogashira coupling reaction.

    Amination: The diethylamino group is introduced via nucleophilic substitution reactions, where a suitable diethylamine derivative reacts with the intermediate compound.

    Methylation: The final step involves the methylation of the second and third positions, which can be achieved using methylating agents such as methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: The diethylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, thiols, and amines.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alkenes, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl- depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes, receptors, or DNA, leading to various biological effects. The diethylamino group can enhance its ability to penetrate cell membranes, while the hydroxyl groups may facilitate interactions with biological macromolecules.

    Chemical Reactivity: The alkyne and hydroxyl groups provide reactive sites for chemical transformations, enabling the compound to participate in various synthetic reactions.

Comparison with Similar Compounds

4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-: can be compared with other similar compounds:

    4-Hexyne-2,3-diol: Lacks the diethylamino and methyl groups, resulting in different chemical and physical properties.

    6-(Diethylamino)-2,3-dimethyl-4-hexanol: Similar structure but with a saturated backbone, leading to different reactivity.

    2,3-Dimethyl-4-hexyne-2,3-diol: Lacks the diethylamino group, affecting its biological activity and solubility.

The uniqueness of 4-Hexyne-2,3-diol, 6-(diethylamino)-2,3-dimethyl-

Properties

CAS No.

38372-64-4

Molecular Formula

C12H23NO2

Molecular Weight

213.32 g/mol

IUPAC Name

6-(diethylamino)-2,3-dimethylhex-4-yne-2,3-diol

InChI

InChI=1S/C12H23NO2/c1-6-13(7-2)10-8-9-12(5,15)11(3,4)14/h14-15H,6-7,10H2,1-5H3

InChI Key

XFGQLYPOBBAJQH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC#CC(C)(C(C)(C)O)O

Origin of Product

United States

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